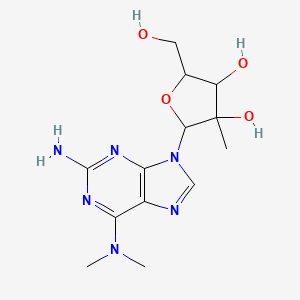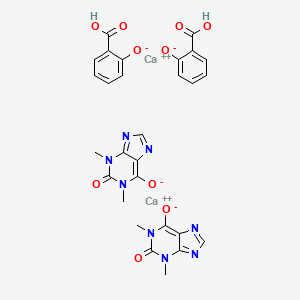
7-(hydroxymethyl)-4-oxido-2,3,5,8-tetrahydro-1H-pyrrolizin-4-ium-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Retronecine N-oxide is a pyrrolizidine alkaloid N-oxide, a class of compounds known for their presence in various plants, particularly in the Boraginaceae, Compositae, and Leguminosae families . These compounds are significant due to their hepatotoxic properties, which can cause liver damage in humans and animals . Retronecine N-oxide is a derivative of retronecine, a necine base that forms the core structure of many pyrrolizidine alkaloids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of retronecine N-oxide typically involves the oxidation of retronecine. This can be achieved using various oxidizing agents such as hydrogen peroxide or peracids under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or methanol, and the temperature is maintained at room temperature to avoid decomposition of the product .
Industrial Production Methods
Industrial production of retronecine N-oxide involves large-scale extraction from plants that naturally produce pyrrolizidine alkaloids. The extracted alkaloids are then subjected to oxidation reactions to convert them into their N-oxide forms . Advanced chromatographic techniques such as LC-MS or GC-MS are employed to purify and quantify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Retronecine N-oxide undergoes several types of chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction back to retronecine.
Hydrolysis: Breaking down into simpler compounds.
Substitution: Replacing functional groups with others
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, catalytic hydrogenation.
Hydrolysis: Acidic or basic conditions.
Substitution: Various nucleophiles under appropriate conditions
Major Products Formed
Oxidation: Higher oxidized pyrrolizidine alkaloids.
Reduction: Retronecine.
Hydrolysis: Simpler necine bases and acids.
Substitution: Modified pyrrolizidine alkaloids with different functional groups
Applications De Recherche Scientifique
Retronecine N-oxide has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of pyrrolizidine alkaloids under various chemical reactions.
Biology: Investigated for its role in plant defense mechanisms against herbivores.
Medicine: Studied for its hepatotoxic effects and potential therapeutic applications in controlled doses.
Mécanisme D'action
Retronecine N-oxide exerts its effects primarily through metabolic activation. In the liver, it is converted back to retronecine by cytochrome P450 enzymes, particularly CYP1A2 and CYP2D6 . The retronecine is then further oxidized to form reactive metabolites that can bind to cellular proteins and DNA, leading to hepatotoxicity . This process involves the formation of pyrrole-protein adducts, which are the primary cause of liver damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Retrorsine N-oxide
- Riddelliine N-oxide
- Senecionine N-oxide
- Seneciphylline N-oxide
Uniqueness
Retronecine N-oxide is unique due to its specific necine base structure, which influences its reactivity and toxicity. Compared to other pyrrolizidine alkaloid N-oxides, retronecine N-oxide has a distinct metabolic pathway and forms different reactive intermediates, making it a valuable compound for studying the mechanisms of pyrrolizidine alkaloid toxicity .
Propriétés
IUPAC Name |
7-(hydroxymethyl)-4-oxido-2,3,5,8-tetrahydro-1H-pyrrolizin-4-ium-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H13NO3/c2*10-5-6-1-3-9(12)4-2-7(11)8(6)9/h2*1,7-8,10-11H,2-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCZBENCWMGBQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2(CC=C(C2C1O)CO)[O-].C1C[N+]2(CC=C(C2C1O)CO)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[6-(2-Chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12103362.png)
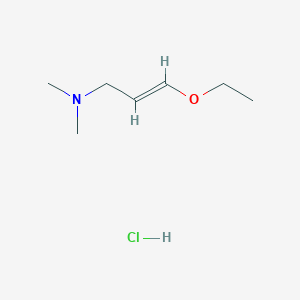

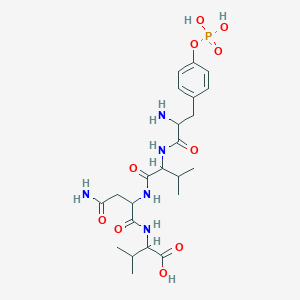
![2-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-1-yl)ethanol;dihydrochloride](/img/structure/B12103408.png)
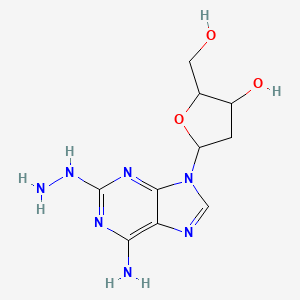


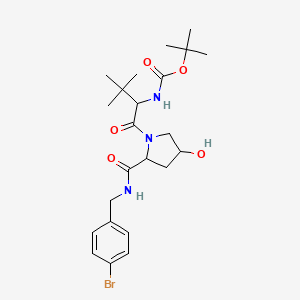
![7-Oxo-1-aza-bicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B12103422.png)

